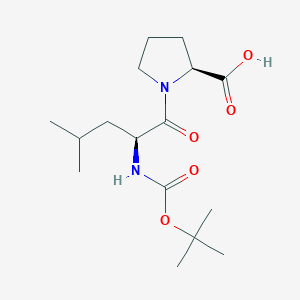

Boc-Leu-Pro-OH

説明

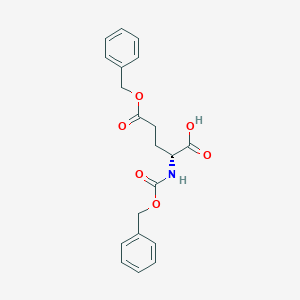

Boc-Leu-Pro-OH, also known as BOC-L-LEUCYL PROLINE or Boc-L-Leu-L-Pro-OH, is a chemical compound with the molecular formula C16H28N2O5 . It has a molecular weight of 328.40 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of a similar compound, a naturally occurring tetrapeptide cyclo-(isoleucyl-prolyl-leucyl-alanyl), has been achieved using a solution-phase technique via coupling of dipeptide segments Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe . Another synthesis method involves the use of THF (Tetrahydrofuran) and MeOH (Methanol) along with LiOH.H2O (Lithium Hydroxide Monohydrate) in a reaction mixture .Molecular Structure Analysis

The InChI Key for Boc-Leu-Pro-OH is IWCSBUBELIDSKW-RYUDHWBXSA-N . The Canonical SMILES string is CC©CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC©©C .科学的研究の応用

Synthesis of Polypeptides : The compound has been utilized in the synthesis of sequential polypeptides, demonstrating its effectiveness in peptide chain elongation and solubility enhancement in organic solvents. This application is crucial for the synthesis of large peptides and proteins (Narita et al., 1984).

Peptide Enolates and Alkylation : Boc-Leu-Pro-OH and similar compounds have been used in studies focusing on the alkylation of glycine residues in peptides. This research highlights the potential for creating diverse peptide derivatives with various side chains from a given precursor (Bossler & Seebach, 1994).

Tertiary Peptide Bond-Containing Polypeptides : Research into oligo(Leu)s containing Pro residues, including Boc-Leu-Pro-OH, has contributed to understanding the effects of these residues on peptide solubility and conformation, particularly in the context of β-sheet structures and disordered structures in peptides (Narita et al., 2009).

Peptide Hairpin Design : Boc-Leu-Pro-OH has been used in the construction of beta-hairpin structures in peptides, aiding in understanding peptide folding and stability, which is essential for protein engineering and design (Rai et al., 2006).

Effect of Chiral Centers on Peptide Conformations : Studies involving cyclopeptides containing Boc-Leu-Pro-OH have demonstrated the significant impact of stereochemistry on peptide properties, which has implications for the rational design of peptides for biological and chemical applications (Li et al., 2013).

Poly(l-lysine) Dendrimers and Gene Delivery : Boc-Leu-Pro-OH and its derivatives have been investigated for their potential in enhancing gene transfection efficiency, particularly in the context of poly(l-lysine) dendrimers used as nonviral gene vectors (Zhang et al., 2012).

Chemotactic Peptide Synthesis : The compound has also been employed in the synthesis of chemotactic peptides, contributing to the understanding of peptide-induced immune responses and their potential therapeutic applications (Muthukumaraswamy & Freer, 1988).

Conformational Studies of Sequential Peptides : Research has been conducted on the conformational properties of peptides containing Boc-Leu-Pro-OH, providing insights into the structures and dynamics of peptide chains in solution (Narita et al., 2009).

Peptide Bond Synthesis : Environmentally friendly methods for peptide bond synthesis involving Boc-Leu-Pro-OH have been explored, highlighting the potential for more sustainable and efficient peptide production (Bonnamour et al., 2013).

Anti-Hepatic Cancer Activity : A study on the synthesis and distribution of a compound containing Boc-Leu-Pro-OH showed significant activity against hepatic cancer, underscoring the potential for peptide-based therapeutics in oncology (Ding et al., 2004).

Safety And Hazards

In case of exposure, it is advised to move the victim into fresh air, rinse with pure water for at least 15 minutes, and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

特性

IUPAC Name |

(2S)-1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5/c1-10(2)9-11(17-15(22)23-16(3,4)5)13(19)18-8-6-7-12(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCSBUBELIDSKW-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365179 | |

| Record name | Boc-Leu-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Leu-Pro-OH | |

CAS RN |

64205-66-9 | |

| Record name | Boc-Leu-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

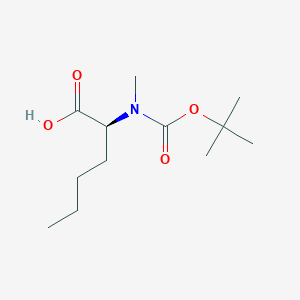

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

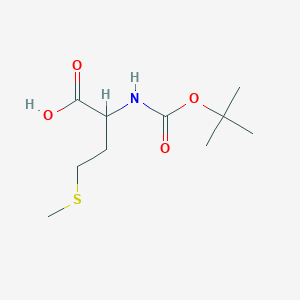

![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate](/img/structure/B558260.png)

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)